

# ETHYL 5H-OCTAFLUOROPENTANOATE: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *ETHYL 5H-OCTAFLUOROPENTANOATE*

Cat. No.: *B1333793*

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For researchers, scientists, and drug development professionals, this document serves as an in-depth technical guide on **ETHYL 5H-OCTAFLUOROPENTANOATE** (CAS No. 2795-50-8), a commercially available fluorinated ester. Due to the limited specific public data on this compound, this guide provides a comprehensive overview of its known properties and discusses its potential applications in the broader context of fluorinated molecules in research and development. Methodologies and data from closely related compounds are presented as illustrative examples to guide potential experimental design.

## Chemical Identity and Commercial Availability

**ETHYL 5H-OCTAFLUOROPENTANOATE**, also known by its synonyms Ethyl 5H-octafluorovalerate and Ethyl 5H-perfluoropentanoate, is a specialty chemical available for research and development purposes. Several chemical suppliers list this compound in their catalogs, indicating its accessibility for laboratory-scale synthesis and experimentation.<sup>[1][2][3][4]</sup>

## Physicochemical Properties

A summary of the fundamental physicochemical properties of **ETHYL 5H-OCTAFLUOROPENTANOATE** is provided in Table 1. This data is essential for its proper handling, storage, and use in experimental setups.

Property	Value	Reference
CAS Number	2795-50-8	[1]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> F <sub>8</sub> O <sub>2</sub>	[1]
Molecular Weight	274.11 g/mol	[1]
IUPAC Name	ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate	[3]
Boiling Point	141.2°C at 760 mmHg	[3]
Density	1.458 g/cm <sup>3</sup>	[3]

## The Role of Fluorination in Drug Discovery and Development

The introduction of fluorine into organic molecules can significantly alter their physicochemical and biological properties.[5] This strategy, known as "fluorine chemistry," is a powerful tool in drug design and development. Fluorination can influence a molecule's metabolic stability, lipophilicity, binding affinity to target proteins, and bioavailability.[5]

Fluorinated compounds, including esters, have shown a wide range of biological activities, such as antiviral, antitumor, and dermatological effects.[1] The enhanced potency of fluorinated analogs is often attributed to the unique electronic properties of the fluorine atom.[2][6][7] For instance, fluorinated derivatives of 2-deoxy-d-glucose have demonstrated more potent cytotoxic effects in glioblastoma models compared to their non-fluorinated counterparts.[6]

While specific biological activities of **ETHYL 5H-OCTAFLUOROPENTANOATE** are not extensively documented in publicly available literature, its highly fluorinated structure suggests its potential as a building block for novel therapeutic agents or as a tool for studying biological systems.

## Potential Research Applications and Experimental Design

Given the properties of fluorinated esters, **ETHYL 5H-OCTAFLUOROPENTANOATE** could be explored in several research areas:

- **Medicinal Chemistry:** As a precursor or intermediate in the synthesis of more complex, biologically active molecules. The ester functionality allows for further chemical modifications, while the fluorinated chain can impart desirable pharmacological properties.
- **Materials Science:** In the development of new polymers or surface coatings, where the fluorine content can confer properties such as hydrophobicity and thermal stability.
- **Tracer Studies:** The presence of eight fluorine atoms could potentially make it a candidate for  $^{19}\text{F}$  NMR-based studies, a technique used to investigate molecular interactions and biological processes.<sup>[6]</sup>

## Illustrative Experimental Protocol: Synthesis of a Fluorinated Ester (Proxy)

While a specific, detailed synthesis protocol for **ETHYL 5H-OCTAFLUOROPENTANOATE** is not readily available in the cited literature, the synthesis of fluorinated esters often involves the esterification of a fluorinated carboxylic acid or the fluorination of a suitable precursor. The following is a general protocol for the synthesis of ethyl 2-fluorohexanoate, which illustrates a common synthetic strategy for such compounds.

**Objective:** To synthesize a fluorinated ethyl ester via nucleophilic fluorination.

**Materials:**

- Ethyl 2-bromohexanoate
- Acetamide
- Potassium fluoride
- Tetra-n-butylammonium fluoride
- Dichloromethane

- Anhydrous sodium sulfate
- Bromine
- Saturated sodium thiosulfate solution
- Saturated aqueous sodium bicarbonate solution
- Brine

Procedure:

- A mixture of acetamide and ethyl 2-bromohexanoate is heated to 80°C under an argon atmosphere until a solution is formed.[\[7\]](#)
- Potassium fluoride and tetra-n-butylammonium fluoride are added to the solution.[\[7\]](#)
- The resulting mixture is heated to 140°C with rapid stirring for 4-5 hours.[\[7\]](#)
- After cooling, the reaction mixture is poured into ice water.[\[7\]](#)
- The aqueous phase is extracted with dichloromethane.[\[7\]](#)
- The combined organic layers are dried over anhydrous sodium sulfate and filtered.[\[7\]](#)
- The dichloromethane solution is cooled and treated with bromine.[\[7\]](#)
- The reaction is quenched with a saturated sodium thiosulfate solution.[\[7\]](#)
- The organic phase is washed with saturated aqueous sodium bicarbonate solution and brine, then dried and concentrated to yield the product.[\[7\]](#)

## Spectroscopic Characterization (Illustrative Example)

Spectroscopic analysis is crucial for the structural confirmation of synthesized compounds. Although specific spectra for **ETHYL 5H-OCTAFLUOROPENTANOATE** are not available in the

search results, this section provides an example of the expected spectroscopic data for a simple ethyl ester, ethyl octanoate, to guide researchers in characterizing similar molecules.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR): The proton NMR spectrum would be expected to show signals corresponding to the ethyl group protons and the single proton at the 5-position of the pentanoate chain. The chemical shifts and splitting patterns would be influenced by the adjacent fluorine atoms.

<sup>13</sup>C NMR (Carbon-13 NMR): The carbon NMR spectrum would reveal the different carbon environments in the molecule, with the chemical shifts of the carbons in the fluorinated chain being significantly affected by the attached fluorine atoms.

## Infrared (IR) Spectroscopy

The IR spectrum of an ester is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically in the region of 1735-1750 cm<sup>-1</sup>. Strong C-F stretching bands would also be expected in the fingerprint region (around 1000-1400 cm<sup>-1</sup>).

## Mass Spectrometry (MS)

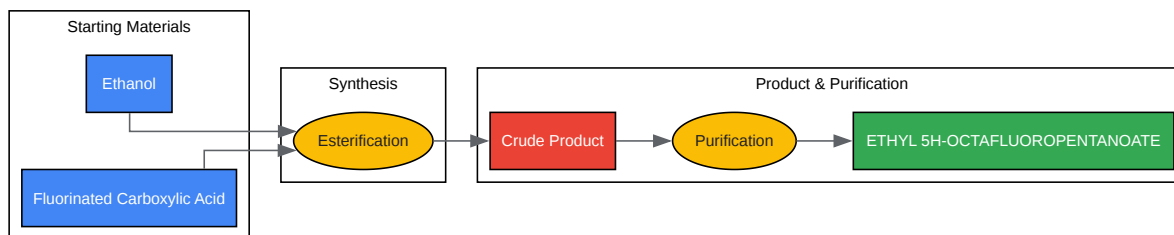
Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

## Safety and Handling

A Material Safety Data Sheet (MSDS) for **ETHYL 5H-OCTAFLUOROPENTANOATE** indicates that it is a flammable liquid and can cause skin and eye irritation.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, preferably a fume hood.

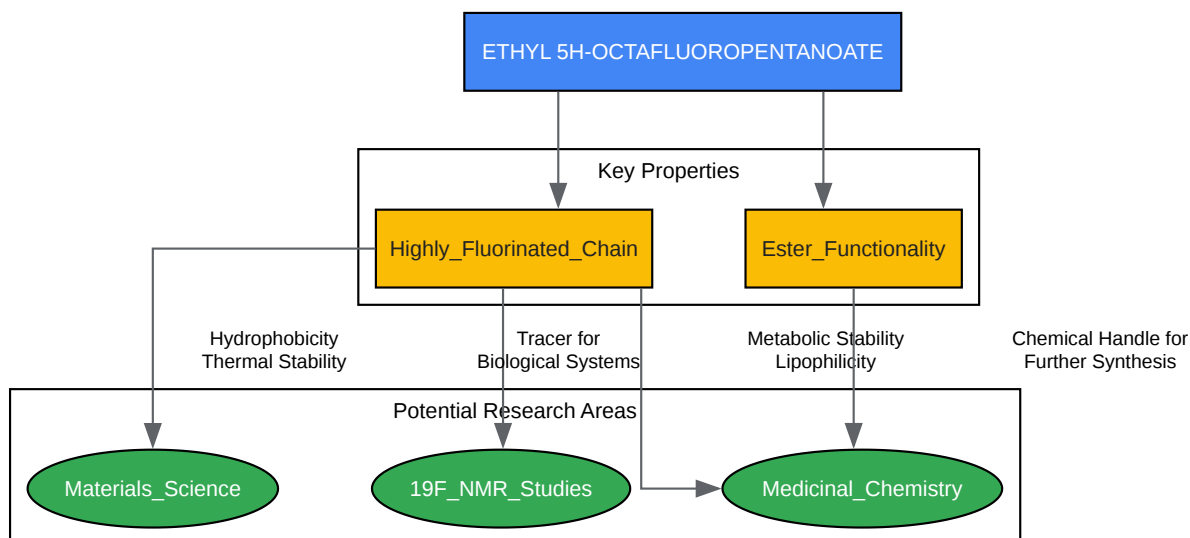
## Logical and Workflow Diagrams

To aid in the conceptualization of experimental design and the potential utility of **ETHYL 5H-OCTAFLUOROPENTANOATE**, the following diagrams are provided.



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Caption: A generalized workflow for the synthesis of **ETHYL 5H-OCTAFLUOROPENTANOATE**.



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Caption: Logical relationships of **ETHYL 5H-OCTAFLUOROPENTANOATE**'s properties to its potential research applications.

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- To cite this document: BenchChem. [ETHYL 5H-OCTAFLUOROPENTANOATE: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1333793#commercial-availability-of-ethyl-5h-octafluoropentanoate]

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